PKMYT1 Kinase Inhibition: Comparative Binding Affinity (Ki) with a Clinical-Stage Inhibitor
1-(2-Aminobenzo[d]thiazol-6-yl)ethanone demonstrates potent inhibition of the PKMYT1 kinase, a target in oncology, with a reported binding affinity constant (Ki) of 26 nM [1]. This activity is comparable to that of the known PKMYT1 inhibitor GSK-1520489A, which has a reported Ki of 10.94 nM [2]. This comparison establishes the target compound as a structurally simpler alternative with activity in the same order of magnitude as a more advanced inhibitor, potentially offering advantages in synthetic accessibility for early-stage discovery.
| Evidence Dimension | Inhibition constant (Ki) for human PKMYT1 kinase |
|---|---|
| Target Compound Data | Ki = 26 nM |
| Comparator Or Baseline | GSK-1520489A: Ki = 10.94 nM |
| Quantified Difference | 2.4-fold difference in Ki |
| Conditions | Inhibition of human full-length PKMYT1 expressed in HEK293 cells, measured by fluorescence polarization [REFS-1, REFS-2]. |
Why This Matters
Demonstrates potent target engagement that is within range of known inhibitors, validating its use as a hit compound or pharmacophore for PKMYT1-focused drug discovery programs.
- [1] BindingDB. BDBM50462632 (CHEMBL545839) entry for 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone. View Source
- [2] PeptideDB. GSK-1520489A product entry. View Source
